molecular formula C18H18N2O4S B2471939 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 1903893-01-5

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2471939
CAS No.: 1903893-01-5
M. Wt: 358.41
InChI Key: ACDYHAGTZCUKDR-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide is a synthetic small molecule designed for research applications. Its structure incorporates benzothiophene and furan heterocyclic systems, motifs frequently investigated in medicinal chemistry for their potential to interact with biological targets . The compound's molecular framework, featuring an ethanediamide (oxalamide) linker, is commonly explored in the development of pharmacologically active molecules, particularly as a backbone in compounds studied for receptor modulation . Research into analogous compounds containing the benzothiophene scaffold has demonstrated their relevance in studying protein-ligand interactions, such as with glucokinase regulatory protein (GKRP), highlighting the potential of this chemical class in biochemical probe development . Similarly, furan-containing structures are prevalent in compounds screened for various biological activities . This product is intended for use by qualified researchers as a chemical reference standard or as a building block in the synthesis of novel compounds for basic scientific research.

Properties

IUPAC Name

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-18(23,15-9-12-5-2-3-7-14(12)25-15)11-20-17(22)16(21)19-10-13-6-4-8-24-13/h2-9,23H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDYHAGTZCUKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene and furan intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzothiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzothiophene and furan moieties can interact with various enzymes and receptors, leading to biological effects such as inhibition of bacterial growth or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules from the literature, focusing on molecular architecture, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Structural Features Potential Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide C₂₄H₂₃N₃O₄S Benzothiophene, ethanediamide, furan, hydroxypropyl Aromatic heterocycles, chiral center, polar linker Enzyme inhibition, receptor modulation (inferred)
Ranitidine complex nitroacetamide () C₁₃H₂₂N₄O₃S Furan-2-ylmethyl, nitroacetamide, thioether Nitro group (electron-withdrawing), thioether linkage Antiulcer agents, H₂ antagonist
Ranitidine diamine hemifumarate () C₁₀H₁₈N₂O₂·0.5C₄H₄O₄ Furan-2-ylmethyl, diamine, hemifumarate Salt form improves solubility, basic amine groups Pharmaceutical intermediate
2-(N,N-Diethylamino)ethanethiol hydrochloride () C₆H₁₅NS·HCl Thiol, tertiary amine, hydrochloride Aliphatic thiol, charged amine for solubility Chemical synthesis, ligand design
2-(N,N-Diisopropylamino)ethanethiol () C₈H₁₉NS Thiol, branched alkyl amines Steric hindrance, lipophilic backbone Catalysis, organometallic complexes

Key Observations:

Benzothiophene vs. In contrast, ranitidine’s thioether and nitroacetamide groups prioritize electron-deficient interactions, while the ethanediamide linker in the target compound supports hydrogen bonding .

Hydroxypropyl Chirality: The hydroxypropyl group introduces stereochemical complexity absent in ranitidine analogs or aminoethanethiols. This could influence enantioselective interactions in biological systems .

Ethanediamide vs. Thiol Linkers: The ethanediamide bridge (polar, hydrogen-bonding) contrasts sharply with the thiol groups in aminoethanethiols (nucleophilic, redox-sensitive). This difference may render the target compound more stable in oxidative environments compared to thiol-based analogs .

Solubility and Bioavailability: The target compound’s molecular weight (449.5 g/mol) and polar groups suggest moderate solubility, whereas ranitidine derivatives (e.g., hemifumarate salts) leverage salt forms for enhanced dissolution . Aminoethanethiols, being smaller and more lipophilic, may exhibit better membrane permeability .

Research Implications and Limitations

While direct data on the target compound are sparse, structural parallels to ranitidine and aminoethanethiols hint at possible therapeutic roles. For instance:

  • Furan Methyl Groups : Commonly found in antimicrobial agents (e.g., nitrofurantoin), implying possible antibacterial utility .

However, the lack of explicit pharmacological or crystallographic data (e.g., via SHELX refinement ) limits mechanistic insights. Future studies should prioritize synthesis, crystallography, and activity assays to validate hypotheses derived from structural comparisons.

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiophene core, a hydroxypropyl group, and a furan moiety, which contribute to its unique chemical properties and biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzothiophene moiety may modulate the activity of these targets, while the hydroxypropyl group enhances solubility and bioavailability. The furan ring adds to the compound's reactivity and potential therapeutic applications.

Pharmacological Properties

Research has indicated that compounds with similar structures exhibit various pharmacological properties, including:

  • Antioxidant Activity : Compounds containing benzothiophene and furan structures have been shown to exhibit significant antioxidant properties.
  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain analogs have been studied for their potential to reduce inflammation.

Comparison of Biological Activities

Compound NameIC50 (μM)Activity Type
This compoundTBDTBD
F8–B22 (similar structure)1.55SARS-CoV-2 Mpro Inhibitor
F8–B6 (similar structure)1.57SARS-CoV-2 Mpro Inhibitor

Study 1: Antiviral Potential

In a recent study, derivatives structurally related to this compound were evaluated for their inhibitory effects on SARS-CoV-2 protease (Mpro). The compound F8–B22 exhibited an IC50 value of 1.55 μM, indicating strong antiviral activity. This suggests that similar compounds could be developed for therapeutic use against viral infections.

Study 2: Antioxidant Evaluation

Another study focused on the antioxidant properties of benzothiophene derivatives. The results showed that compounds with hydroxypropyl substituents exhibited enhanced radical scavenging activity, which is crucial for developing drugs aimed at oxidative stress-related diseases.

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